3,4-dibutoxybenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibutoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-5-9-18-13-8-7-12(15(16)17)11-14(13)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULZYZHHWIWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,4-Dibutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 3,4-dibutoxybenzoic acid, a significant molecule in various research and development applications. The following sections detail its structural and physicochemical characteristics, supported by methodologies for their determination and analysis. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry, materials science, and pharmaceutical development.

Molecular Structure and Identification

This compound is a derivative of benzoic acid characterized by the presence of two butoxy groups at the 3 and 4 positions of the benzene ring. This structure imparts a combination of hydrophobic (the butyl chains) and hydrophilic (the carboxylic acid group) properties, influencing its solubility and interaction with other molecules.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₂₂O₄ |

| Molecular Weight | 266.33 g/mol |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)O)OCCCC |

| InChI Key | NKULZYZHHWIWCP-UHFFFAOYSA-N |

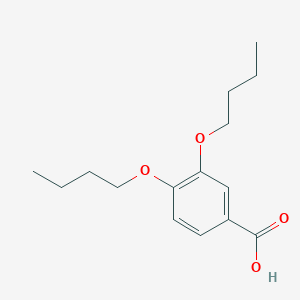

The structural arrangement of this compound is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3,4-dihydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Addition of Base: Add a base, typically potassium carbonate (K₂CO₃), to deprotonate the hydroxyl groups.

-

Addition of Alkylating Agent: Add butyl bromide to the reaction mixture.

-

Reaction: Heat the mixture under reflux for several hours to allow the etherification to proceed to completion.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.

-

Sample Preparation: Place a small amount of the dry, crystalline this compound into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. A sharp melting range indicates high purity.

Solubility Assessment

The solubility profile is important for formulation and reaction setup.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: In a series of vials, add a known amount of this compound to a known volume of each solvent at a controlled temperature.

-

Observation: Stir or sonicate the mixtures and visually observe the dissolution. Quantify the solubility if required using techniques like UV-Vis spectroscopy after creating a calibration curve.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

3,4-dibutoxybenzoic acid chemical structure and properties

An In-Depth Technical Guide to 3,4-Dibutoxybenzoic Acid: Structure, Properties, and Synthesis

Introduction

This compound is a derivative of benzoic acid characterized by two butoxy groups attached to the 3 and 4 positions of the benzene ring. While not as extensively studied as its precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid), it holds significant potential in materials science and as a synthetic intermediate. Its structure, featuring a polar carboxylic acid head and a nonpolar dialkoxy tail, imparts unique properties that are of interest in the development of liquid crystals and other advanced materials. This guide provides a comprehensive overview of its chemical structure, predicted properties, a detailed synthesis protocol, and potential applications for researchers and professionals in drug development and materials science.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a central benzene ring substituted with a carboxylic acid group at position 1, and two butoxy groups (-O(CH₂)₃CH₃) at positions 3 and 4.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₂₂O₄

-

Molecular Weight: 266.33 g/mol

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. However, we can predict its properties based on the known characteristics of its parent compound, 3,4-dihydroxybenzoic acid, and analogous dialkoxybenzoic acids.[1] The introduction of the butyl chains is expected to significantly decrease the melting point and water solubility while increasing its solubility in organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Comparison |

| Appearance | White to off-white crystalline solid | Similar to other benzoic acid derivatives. |

| Melting Point (°C) | Lower than 3,4-dihydroxybenzoic acid (199-201 °C) | The flexible butyl chains will disrupt crystal packing. |

| Boiling Point (°C) | > 300 °C | High molecular weight and polarity of the carboxylic acid group. |

| Solubility | Soluble in ethanol, ether, chloroform; sparingly soluble in water. | The long alkyl chains increase lipophilicity.[2] |

| pKa | ~4-5 | Similar to other benzoic acids. |

Synthesis of this compound: A Detailed Protocol

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3,4-dihydroxybenzoic acid.[3][4][5] This reaction involves the deprotonation of the hydroxyl groups to form phenoxides, which then act as nucleophiles to attack an alkyl halide, in this case, 1-bromobutane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3,4-Dihydroxybenzoic acid (protocatechuic acid)

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dihydroxybenzoic acid (1 equivalent).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 equivalents) and anhydrous dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to create a stirrable slurry.

-

Addition of Alkyl Halide: Add 1-bromobutane (2.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water.

-

Acidify the aqueous mixture to a pH of ~2 by the slow addition of 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

-

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl groups without causing significant side reactions.

-

DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.[3]

-

Excess Alkyl Halide and Base: Using a slight excess of 1-bromobutane and potassium carbonate ensures the complete dialkylation of the starting material.

-

Acidic Workup: The acidification step is crucial to protonate the carboxylate salt formed under the basic reaction conditions, rendering the final product less soluble in water and extractable into an organic solvent.

Synthesis Workflow Diagram

Caption: Phase transitions of a thermotropic liquid crystal.

While direct applications in drug development are less evident, its structural motif could be incorporated into larger molecules as a lipophilic spacer or a building block for compounds with specific electronic properties.

Conclusion

This compound is a specialty chemical with promising applications in materials science. Although not as well-characterized as its dihydroxy analog, its synthesis is straightforward via the Williamson ether synthesis. Its predicted physicochemical properties, particularly its potential for liquid crystalline behavior, make it a target of interest for researchers developing new materials for displays, sensors, and other advanced technologies. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

-

Chem-Impex. 3,4-Dihydroxybenzoic acid. [Link]

-

Solubility of Things. 3,4-Dimethoxybenzoic acid. [Link]

-

ResearchGate. Liquid Crystalline Properties of 3,4-Di-and 2,4-Di(4-alkoxybenzoyloxy)-benzylidene-4-alkoxyanilines. [Link]

-

ResearchGate. 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. [Link]

-

MDPI. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. [Link]

-

PubChem. CID 66864022 | C18H20O8. [Link]

-

NIH. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

-

NIST WebBook. 3,4-Diethoxybenzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 3,4-dimethoxy-. [Link]

-

SpectraBase. 3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 3,4-Diethoxybenzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 3,4-Diethoxybenzoic acid - Optional[ATR-IR] - Spectrum. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3). [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

NIST WebBook. Benzoic acid, 3,4-dimethoxy-. [Link]

-

NIST WebBook. Benzoic acid, 3,4-dimethoxy-, methyl ester. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

ResearchGate. Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. [Link]

-

PubMed. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. [Link]

-

NIH. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3,4-Dibutoxybenzoic Acid from Protocatechuic Acid

Introduction: The Significance of 3,4-Dibutoxybenzoic Acid

This compound is a valuable organic compound with applications in various fields, including materials science and as a precursor for pharmacologically active molecules. Its structure, featuring a benzoic acid core with two butyl ether chains, imparts unique solubility and electronic properties. This guide provides an in-depth, technical overview of a robust and widely applicable method for its synthesis, starting from the readily available protocatechuic acid (3,4-dihydroxybenzoic acid). Protocatechuic acid itself is a naturally occurring phenolic acid found in many plants and is a major metabolite of antioxidant polyphenols from sources like green tea.[1][2]

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the practical execution of the synthesis.

The Synthetic Strategy: Williamson Ether Synthesis

The conversion of protocatechuic acid to this compound is classically achieved through the Williamson ether synthesis. This venerable yet highly effective reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] In this specific application, both phenolic hydroxyl groups of protocatechuic acid are alkylated using a butyl halide in the presence of a suitable base.

The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[3][4] The process can be broken down into two primary stages:

-

Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl groups of protocatechuic acid, forming a more nucleophilic phenoxide ion. The carboxyl group's proton, being the most acidic, will also be removed by the base.

-

Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the butyl halide (e.g., 1-bromobutane or 1-iodobutane).[4][5] This backside attack displaces the halide leaving group, forming the new carbon-oxygen ether bond in a concerted step.[3]

The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction, which would result in the formation of an alkene instead of the desired ether.[4][6]

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic workflow from the starting material to the final product.

Caption: Workflow for the synthesis of this compound.

Quantitative Data and Reagent Properties

A successful synthesis relies on a thorough understanding of the properties of the reagents involved.

| Reagent | Molar Mass ( g/mol ) | Key Properties | Role in Reaction |

| Protocatechuic Acid | 154.12 | Light brown solid, soluble in alcohol and ether.[7] | Starting Material |

| 1-Bromobutane | 137.02 | Colorless liquid, primary alkyl halide. | Butylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | White solid, moderately strong base. | Base/Proton Scavenger |

| Acetone | 58.08 | Colorless liquid, polar aprotic solvent, boiling point ~56°C. | Solvent |

| This compound | 266.34 | Expected to be a solid at room temperature. | Final Product |

Detailed Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures and is tailored for the synthesis of this compound.[8]

Materials:

-

Protocatechuic acid (3,4-dihydroxybenzoic acid)

-

Anhydrous potassium carbonate (K₂CO₃)

-

1-Bromobutane

-

Anhydrous acetone

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

-

pH paper or meter

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine protocatechuic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq). The use of a slight excess of the base ensures complete deprotonation of both phenolic hydroxyl groups and the carboxylic acid.

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. Acetone is a suitable polar aprotic solvent that facilitates the S(_N)2 reaction.[8]

-

Addition of Butylating Agent: Add 1-bromobutane (2.5 eq) to the mixture. A moderate excess of the alkylating agent is used to drive the reaction to completion and ensure both hydroxyl groups are butylated.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain vigorous stirring for 12-24 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.[8]

-

Work-up - Acidification: To the resulting residue, add deionized water. The product at this stage is the potassium salt of this compound. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This crucial step protonates the carboxylate, precipitating the crude this compound.[8]

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (three times the volume of the aqueous layer).[8] The organic product will move into the ethyl acetate layer.

-

Work-up - Washing: Combine the organic layers in a separatory funnel and wash sequentially with deionized water and then with brine to remove any remaining inorganic impurities.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield the final product as a solid.[8]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Causality and Experimental Choices: A Deeper Dive

-

Why Potassium Carbonate? While stronger bases like sodium hydride could be used, potassium carbonate is a safer, less expensive, and sufficiently strong base to deprotonate the phenolic hydroxyls in a polar aprotic solvent like acetone or DMF.[6] Its insolubility in acetone can help drive the reaction forward.

-

Choice of Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred for S(_N)2 reactions.[6] They can solvate the cation (K⁺) but do not strongly solvate the nucleophile (the phenoxide), leaving it more reactive. Using the conjugate acid of the alkoxide as a solvent (e.g., butanol) is not an option here as the starting material is a phenol.[4]

-

The Importance of Anhydrous Conditions: Water can compete with the phenoxide as a nucleophile and can also interfere with the action of the base. Therefore, using anhydrous reagents and solvent is critical for achieving a high yield.

-

Acidification Step: The product of the alkylation is the potassium salt of the target molecule. It is soluble in water. The acidification step is essential to convert this salt into the free acid, which is much less soluble in water and can be readily extracted into an organic solvent.

Conclusion

The synthesis of this compound from protocatechuic acid via the Williamson ether synthesis is a reliable and scalable method. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, and by performing a meticulous work-up and purification, high yields of the desired product can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement this synthesis in a laboratory setting.

References

-

Klymenko, Y., et al. (2021). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. Available at: [Link]

-

Lubbers, R. J. M., & de Vries, R. P. (2021). Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. National Institutes of Health. Available at: [Link]

-

Chemcess. Protocatechuic Acid: Properties, Production And Uses. Available at: [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

GenScript. (2021). Production of Protocatechuic Acid from -Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

FooDB. (2015). Showing Compound protocatechuate (FDB031135). Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism for extraction of protocatechuic acid in natural non-toxic diluents. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). protocatechuic acid. Available at: [Link]

-

ResearchGate. (2019). Preparation and Characterization of Protocatechuic Acid Sulfates. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Available at: [Link]

-

Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. PMC - NIH. Available at: [Link]

-

University of the West Indies at Mona. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Available at: [Link]

-

ResearchGate. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Available at: [Link]

-

Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. Available at: [Link]

-

MDPI. (2019). Preparation and Characterization of Protocatechuic Acid Sulfates. Available at: [Link]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

-

ResearchGate. (2014). Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3). Available at: [Link]

Sources

- 1. Showing Compound protocatechuate (FDB031135) - FooDB [foodb.ca]

- 2. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemcess.com [chemcess.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,4-Dibutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dibutoxybenzoic acid, a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). While not as extensively studied as its precursor, this compound holds potential as a valuable intermediate in organic synthesis and drug discovery. This document covers its chemical identity, a detailed synthesis protocol based on the Williamson ether synthesis, its physicochemical properties, and analytical characterization. Furthermore, it explores the potential applications of this compound, drawing parallels with the known biological activities of related 3,4-dialkoxybenzoic acid derivatives.

Introduction: Unveiling this compound

This compound is an organic compound characterized by a benzoic acid core substituted with two butoxy groups at the 3 and 4 positions. Its structure is derived from the naturally occurring phenolic compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), through the etherification of the two hydroxyl groups. This structural modification from a hydrophilic, polar molecule to a more lipophilic one can significantly alter its chemical and biological properties, making it a target of interest for medicinal chemists and material scientists.

The introduction of butoxy chains can enhance the molecule's solubility in nonpolar organic solvents and potentially improve its ability to cross biological membranes, a desirable characteristic in drug design. This guide will delve into the specifics of this compound, providing the necessary technical details for its synthesis, characterization, and potential utilization in a research and development setting.

Chemical Identity and Properties

A foundational aspect of working with any chemical compound is understanding its fundamental properties. This section outlines the key identifiers and physicochemical characteristics of this compound and its precursor, 3,4-dihydroxybenzoic acid.

| Property | This compound | 3,4-Dihydroxybenzoic Acid |

| CAS Number | 153591-18-7 | 99-50-3[1][2] |

| Molecular Formula | C₁₅H₂₂O₄ | C₇H₆O₄[1] |

| Molecular Weight | 266.33 g/mol | 154.12 g/mol [1] |

| Appearance | White to off-white solid (predicted) | White to off-white crystalline powder[1] |

| Melting Point | Not available | 200 - 206 °C[1] |

| Solubility | Soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO. Limited solubility in water (predicted). | Very soluble in water.[2] |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and common method for preparing this compound is through the Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl groups of 3,4-dihydroxybenzoic acid with an appropriate butyl halide in the presence of a base.

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom of an alkyl halide, displacing the halide and forming an ether linkage. In the synthesis of this compound, the phenolic hydroxyl groups of 3,4-dihydroxybenzoic acid are first deprotonated by a base to form a more nucleophilic phenoxide. This phenoxide then reacts with a butyl halide (e.g., 1-bromobutane) to yield the desired diether.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials:

-

3,4-Dihydroxybenzoic acid (1.0 eq)

-

1-Bromobutane (2.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3,4-dihydroxybenzoic acid in DMF, add anhydrous potassium carbonate.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain this temperature, with stirring, for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker of cold water and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two butoxy chains (including triplets for the terminal methyl groups and multiplets for the methylene groups), and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear as a set of doublets and a doublet of doublets, reflecting their coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (including the two carbons attached to the butoxy groups), and the four different carbons of the butoxy chains.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carboxylic acid carbonyl group, around 1680-1710 cm⁻¹.

-

C-O stretching vibrations for the ether linkages, typically in the region of 1250-1000 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the aliphatic butyl chains.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (266.33 g/mol ). Fragmentation patterns may include the loss of a butoxy group or the carboxylic acid group.

Potential Applications in Drug Development and Research

While specific applications of this compound are not extensively documented, the broader class of 3,4-dialkoxybenzoic acid derivatives has shown promise in various areas of medicinal chemistry. The structural similarity to protocatechuic acid, a compound with known antioxidant, anti-inflammatory, and anticancer properties, suggests that its derivatives may retain or possess enhanced biological activities.

-

Antimicrobial Agents: The increased lipophilicity of this compound compared to its dihydroxy precursor may enhance its ability to penetrate bacterial cell membranes, potentially leading to improved antibacterial or antifungal activity.

-

Anticancer Research: Many phenolic compounds and their derivatives are investigated for their potential as anticancer agents. The modification of the hydroxyl groups can influence the compound's interaction with biological targets.

-

Enzyme Inhibitors: The carboxylic acid moiety and the overall molecular shape make it a candidate for screening as an inhibitor of various enzymes.

-

Intermediate in Organic Synthesis: this compound can serve as a versatile building block for the synthesis of more complex molecules, including potential drug candidates and functional materials.

Conclusion

This compound is a readily synthesizable derivative of the naturally occurring protocatechuic acid. This guide has provided a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via the Williamson ether synthesis, and a framework for its analytical characterization. While further research is needed to fully elucidate its biological activities and potential applications, its physicochemical properties make it an interesting candidate for exploration in medicinal chemistry and materials science. The information presented here serves as a valuable resource for researchers and scientists interested in working with this compound.

References

Sources

Introduction: The Significance of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 3,4-Dibutoxybenzoic Acid in Organic Solvents

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of this compound. While direct quantitative data for this compound is not extensively available in public literature, this document provides a comprehensive framework for understanding and determining its solubility based on the well-documented behavior of structurally analogous compounds, such as benzoic acid and its derivatives. The principles and methodologies described herein serve as a foundational reference for solubility studies of this compound.

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API), profoundly influencing its bioavailability, processability, and formulation. This compound, a derivative of benzoic acid, presents a chemical structure with potential applications in medicinal chemistry and materials science. The two butoxy groups, being relatively long alkyl chains, are expected to significantly impact its solubility profile, distinguishing it from other more polar benzoic acid derivatives. Understanding its solubility in a range of organic solvents is paramount for its purification, crystallization, and formulation into effective and stable dosage forms.[1]

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The structure of this compound includes a polar carboxylic acid group capable of hydrogen bonding and two nonpolar butoxy groups. This amphiphilic nature suggests a nuanced solubility profile.

-

In Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group will interact favorably with solvents like methanol and ethanol through hydrogen bonding. However, the nonpolar butoxy chains will likely diminish the overall solubility compared to more polar benzoic acid derivatives.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid group. Given their ability to also accommodate nonpolar moieties, this compound is expected to exhibit good solubility in these solvents.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the two butoxy groups should enhance the solubility in nonpolar solvents compared to benzoic acid or its more polar derivatives. The dispersion forces between the alkyl chains and the nonpolar solvent molecules will be the primary driving force for dissolution.

To provide a predictive framework, the following table summarizes the solubility of the parent compound, benzoic acid, in various organic solvents. It is anticipated that this compound will show a trend of increased solubility in nonpolar solvents and potentially decreased solubility in highly polar solvents compared to these values.

Table 1: Solubility of Benzoic Acid in Common Organic Solvents

| Solvent | Molar Solubility (M) | Temperature (°C) |

| Water | 0.027 | 25 |

| Methanol | 1.9 | 25 |

| Ethanol | 2.150 | 25 |

| 1-Butanol | 2.150 | 25 |

| Acetone | Data not readily available | 25 |

| Ethyl Acetate | Data not readily available | 25 |

| Dichloromethane | Data not readily available | 25 |

| Toluene | Data not readily available | 25 |

| Dimethylformamide (DMF) | 5.287 | 25 |

| Dimethyl Sulfoxide (DMSO) | 5.873 | 25 |

Note: This data is for benzoic acid and serves as a reference.[3] The solubility of this compound will need to be experimentally determined.

Experimental Determination of Solubility

Accurate determination of solubility is crucial. The following are standard laboratory protocols for quantifying the solubility of a crystalline compound like this compound.

Gravimetric Method

This method is a straightforward and widely used technique for determining equilibrium solubility.[4]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried residue is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per a given mass or volume of the solvent.

Diagram 1: Gravimetric Solubility Determination Workflow

Caption: Workflow for the gravimetric determination of solubility.

Titrimetric Method

For acidic compounds like this compound, titration with a standardized base offers an alternative method for determining its concentration in a saturated solution.[4]

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

-

Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.

-

Titration: Titrate the this compound solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

Calculation: The concentration of this compound in the saturated solution is calculated based on the volume of titrant used, its concentration, and the initial volume of the sample.

Diagram 2: Titrimetric Solubility Determination Workflow

Caption: Workflow for the titrimetric determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound will be influenced by several factors:

-

Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities is recommended to fully characterize the solubility profile.

-

Temperature: The dissolution of a solid is often an endothermic process, meaning that solubility tends to increase with temperature.[5][6] This relationship should be experimentally determined for different solvents, as it is crucial for processes like recrystallization.

-

Hydrogen Bonding: The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor is significant. Solvents that can participate in hydrogen bonding are likely to be more effective at dissolving this compound, provided the nonpolar portion of the molecule can also be accommodated.

Diagram 3: Interplay of Factors Affecting Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from the behavior of its structural analogs. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the solubility of this compound in various organic solvents. Such data is indispensable for the rational design of purification processes, the development of stable formulations, and the successful application of this compound in drug development and other scientific endeavors.

References

- Zhang, P., et al. Journal of Chemical Research. (Note: The specific publication year and volume were not available in the provided search snippets, but the content is cited.)

-

ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]

-

Bibliomed. EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4-DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Available at: [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available at: [Link]

-

Scribd. Solubility of Benzoic Acid in Organic Solvents | PDF. Available at: [Link]

-

OSTI.GOV. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Available at: [Link]

-

OSTI.GOV. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Available at: [Link]

-

FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Available at: [Link]

-

ASCE Library. Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2. Available at: [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3). Available at: [Link]

-

ResearchGate. Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character | Request PDF. Available at: [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

-

NMPPDB. 3,4-Dihydroxybenzoic acid. Available at: [Link]

-

Odinity. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3,4-Dibutoxybenzoic Acid for Advanced Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical properties of 3,4-dibutoxybenzoic acid, specifically its melting and boiling points. A thorough review of publicly accessible chemical databases and scientific literature reveals a notable absence of experimentally determined values for these fundamental parameters. This guide, therefore, serves a dual purpose: first, to formally document the lack of readily available data, and second, to provide a comprehensive, field-proven framework for researchers to experimentally determine these properties with a high degree of accuracy and reproducibility. The methodologies are presented from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying scientific principles and the establishment of self-validating experimental systems essential for robust research and development, particularly in the context of drug discovery and materials science.

Introduction: The Challenge of Undocumented Properties

This compound (C₁₅H₂₂O₄, Molar Mass: 266.33 g/mol ) is a substituted benzoic acid derivative with potential applications as an intermediate in organic synthesis, including the development of novel pharmaceutical agents and liquid crystals. Its structure, featuring a carboxylic acid group and two butoxy side chains, suggests a crystalline solid at room temperature with predictable solubility in organic solvents.

However, a critical step in the adoption of any chemical entity into a research or manufacturing workflow is the verification of its physical properties. The melting point, in particular, serves as a crucial, initial indicator of sample purity. The boiling point provides insight into the compound's volatility and thermal stability. Our extensive search of prominent chemical databases, including PubChem[1], and a review of relevant scientific and patent literature did not yield experimentally verified data for the melting or boiling point of this compound.

This lack of data necessitates a rigorous, in-house determination. This guide provides the authoritative protocols and theoretical background required to perform these measurements, ensuring data integrity and adherence to high scientific standards.

Core Physicochemical Data

A summary of the available and missing data for this compound is presented below. The primary focus of this guide will be the experimental determination of the melting point.

| Property | Value | Source & Comments |

| Molecular Formula | C₁₅H₂₂O₄ | PubChem[1] |

| Molar Mass | 266.33 g/mol | PubChem[1] |

| Melting Point | Not Experimentally Reported | Data not found in reviewed literature. |

| Boiling Point | Not Experimentally Reported | Likely to decompose at elevated temperatures before boiling at atmospheric pressure. |

Authoritative Protocol: Melting Point Determination

The determination of a melting point is not merely a technical task but an analytical experiment. The protocol described below is designed as a self-validating system to ensure the trustworthiness of the results.

The Underlying Principle: Impurity Effects

For a pure crystalline solid, the melting transition occurs over a very narrow temperature range. The presence of even minor impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range. This is a colligative property, meaning it depends on the concentration of solute (impurity) particles. Therefore, a sharp melting range is a strong indicator of high purity.

Experimental Workflow: A Step-by-Step Guide

This workflow is designed for use with a modern digital melting point apparatus, which allows for precise control of the heating rate and clear visualization of the sample.

Caption: A systematic workflow for accurate and verifiable melting point determination.

Detailed Protocol and Causality

-

Sample Preparation:

-

Action: Dry the this compound sample, preferably under vacuum, to remove any residual solvent or moisture.

-

Action: Crush the crystalline sample into a fine, uniform powder using a spatula or a mortar and pestle.

-

Rationale: A fine powder ensures uniform packing in the capillary tube, which is critical for efficient and even heat transfer from the heating block to the entire sample.

-

-

Capillary Tube Loading:

-

Action: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm height.

-

Rationale: An overly large sample will exhibit a significant temperature gradient, leading to a broadened melting range. A loosely packed sample will heat unevenly. The 2-3 mm height is an industry-standard compromise between visibility and accuracy.

-

-

Instrument Calibration and Measurement:

-

Action (Trustworthiness Step): Before analyzing the sample, confirm the calibration of the melting point apparatus using a certified reference standard with a known, sharp melting point. For a new compound like this, a standard with an estimated melting point (e.g., based on similar structures) should be chosen.

-

Rationale: This step validates the accuracy of the instrument's temperature sensor and provides a traceable basis for the experimental result.

-

Action: Place the loaded capillary into the apparatus. Perform a rapid heating scan (e.g., 15 °C/minute) to quickly identify the approximate melting temperature.

-

Rationale: This initial scan saves significant time and informs the parameters for the precise measurement.

-

Action: Allow the heating block to cool to at least 15-20 °C below the approximate melting point. Begin a new run with a fresh sample, using a slow heating ramp of 1-2 °C per minute.

-

Rationale: A slow ramp rate is essential to allow the sample and the thermometer to be in thermal equilibrium, preventing temperature lag and ensuring an accurate reading.

-

-

Data Recording and Analysis:

-

Action: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).

-

Rationale: This range, T1-T2, is the true experimental melting point. A pure compound will have a narrow range.

-

Action: Repeat the entire measurement process (steps 2-4) at least two more times.

-

Rationale: Triplicate measurements ensure the reproducibility and reliability of the obtained data, allowing for the calculation of a mean and standard deviation.

-

Boiling Point Considerations and Thermal Stability

A standard boiling point determination at atmospheric pressure is likely not feasible or advisable for this compound.

-

Rationale (Expertise & Experience): Carboxylic acids, particularly aromatic ones, are susceptible to thermal decomposition at high temperatures, often via decarboxylation (loss of CO₂). This degradation would occur before a true boiling point is reached, making the measurement of a "boiling point" a measurement of a decomposition temperature instead.

-

Alternative Approach: The boiling point could potentially be determined under reduced pressure (vacuum distillation). By lowering the pressure, the temperature required for boiling is significantly reduced, which may be below the decomposition temperature. However, this requires specialized equipment and is typically only performed if the volatility of the compound under specific vacuum conditions is a required parameter for a process (e.g., purification by distillation).

Conclusion and Recommendations for Researchers

The melting point and boiling point of this compound are not documented in readily available scientific sources. This guide provides a robust, authoritative protocol for the experimental determination of the melting point, a critical parameter for assessing the purity and identity of this compound. The workflow emphasizes self-validation through instrument calibration and reproducibility through triplicate analysis. Researchers working with this compound are strongly advised to perform this characterization as a preliminary step in their studies. Any experimentally determined values should be reported in future publications to enrich the body of chemical knowledge.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 3,4-Dibutoxybenzoic Acid: A Predictive Technical Guide

Introduction

3,4-Dibutoxybenzoic acid is a derivative of benzoic acid with two butoxy groups at the 3 and 4 positions of the benzene ring. As a member of the dialkoxybenzoic acid family, it holds potential for applications in materials science, liquid crystals, and as a building block in the synthesis of more complex molecules, including pharmaceuticals. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available literature, this guide leverages established principles of spectroscopy and comparative data from closely related structural analogs, such as 3,4-dihydroxybenzoic acid, 3,4-dimethoxybenzoic acid, and 3,4-diethoxybenzoic acid, to provide a robust and scientifically grounded predictive dataset. This approach not a only offers a valuable resource for researchers working with this specific molecule but also illustrates the power of structure-activity relationships in spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided NMR, IR, and MS data, derived from established spectroscopic principles and data from analogous compounds, offer a solid foundation for the identification and characterization of this molecule. Researchers and drug development professionals can use this guide as a reference for confirming the synthesis of this compound, assessing its purity, and as a starting point for further spectroscopic investigations. The detailed experimental protocols also serve as a practical resource for acquiring high-quality spectral data.

References

-

Nematicidal activity of 3,4-Dihydroxybenzoic acid purified from Terminalia nigrovenulosa bark against Meloidogyne incognita. (n.d.). ResearchGate. Retrieved from [Link]

-

1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. (n.d.). ResearchGate. Retrieved from [Link]

-

3,4-Dihydroxy-benzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

3,4-Dihydroxy-benzoic acid - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

3,4-Dimethoxy-benzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzoic acid, 3,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

3,4-Diethoxybenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. (n.d.). ResearchGate. Retrieved from [Link]

-

3,4-Dimethoxybenzoic acid. (n.d.). FooDB. Retrieved from [Link]

-

Benzoic acid, 3,4-dimethoxy-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzoic acid, m-acetoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). Wiley Online Library. Retrieved from [Link]

-

NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. (n.d.). An-Najah National University Repository. Retrieved from [Link]

-

Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journals. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

The Unexplored Potential of 3,4-Dibutoxybenzoic Acid: A Technical Guide for Materials Science Innovation

Preamble: Charting a Course into Novel Material Properties

In the vast landscape of materials science, the exploration of molecular structure-property relationships is the cornerstone of innovation. This technical guide delves into the potential applications of a lesser-explored yet highly promising molecule: 3,4-dibutoxybenzoic acid. While its close relatives, the para-alkoxybenzoic acids, are well-documented for their liquid crystalline behaviors, the unique substitution pattern of this compound presents an intriguing avenue for the development of novel materials. This document serves as a comprehensive resource for researchers, scientists, and professionals in materials and drug development, providing a theoretical framework, practical synthesis protocols, and a forward-looking perspective on its applications in liquid crystals, polymers, and beyond. We will proceed from the foundational chemistry of this molecule to its projected behaviors and potential applications, grounded in the established principles of physical organic and materials chemistry.

Molecular Architecture and Supramolecular Implications

This compound is an aromatic carboxylic acid distinguished by two butoxy chains at the 3 and 4 positions of the benzene ring. This specific arrangement has profound implications for its intermolecular interactions and, consequently, its bulk material properties.

The Power of Hydrogen Bonding and Dimerization

Like other benzoic acid derivatives, the primary non-covalent interaction governing the self-assembly of this compound is the robust hydrogen bonding between carboxylic acid moieties. Two molecules of this compound can form a stable, centrosymmetric dimer, effectively creating a more elongated, rod-like (calamitic) supramolecular structure.[1] This dimerization is a critical first step in the formation of ordered phases, such as liquid crystals.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3,4-dihydroxybenzoic acid.

Materials:

-

3,4-Dihydroxybenzoic acid (protocatechuic acid) (1.0 eq) * Anhydrous potassium carbonate (2.5 eq)

-

1-Bromobutane (2.5 eq)

-

Acetone (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dihydroxybenzoic acid and anhydrous acetone.

-

Add anhydrous potassium carbonate to the suspension.

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in ethyl acetate and water.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure, and its purity assessed by elemental analysis or high-performance liquid chromatography (HPLC).

Potential Applications in Materials Science

The unique molecular structure of this compound suggests its potential in several areas of materials science, most notably in the field of liquid crystals.

Liquid Crystals

The dimerization of this compound into a rod-like supramolecular unit is a strong indicator of potential thermotropic liquid crystalline behavior. [2]Based on the behavior of analogous compounds, it is plausible that this compound could exhibit nematic and/or smectic phases. [1][3] Expected Phase Transitions:

Caption: A possible thermotropic phase sequence for this compound.

Characterization of Mesophases:

-

Differential Scanning Calorimetry (DSC): This technique is essential for determining the phase transition temperatures (melting point, T_m, and clearing point, T_c) and their associated enthalpy changes. [3]* Polarized Optical Microscopy (POM): POM allows for the visual identification of liquid crystal phases through their characteristic textures. [3]For instance, a nematic phase would exhibit a Schlieren texture, while smectic phases would show focal-conic or fan-like textures.

Comparative Data for Alkanoyloxy Benzoic Acids:

| Compound (n-alkanoyloxy) | Phase Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 4-Hexanoyloxybenzoic Acid | Cr -> SmC | 97.4 | 26.5 |

| SmC -> I | 101.2 | 1.3 | |

| 3-Hexanoyloxybenzoic Acid | Cr -> I | 78.5 | 24.9 |

Data adapted from a study on n-alkanoyloxy benzoic acids, which are structurally related and exhibit similar hydrogen-bonded dimerization.[3]

This table illustrates that even a change in the substitution position from para (4-) to meta (3-) significantly impacts the mesomorphic properties, suggesting that the 3,4-disubstitution pattern in dibutoxybenzoic acid could lead to unique and potentially useful thermal characteristics.

Polymer Science

The carboxylic acid and aromatic functionalities of this compound make it a versatile building block in polymer chemistry.

-

High-Performance Polyesters and Polyamides: It can be used as a monomer in polycondensation reactions to create aromatic polyesters or polyamides. The dibutoxy side chains would act as internal plasticizers, potentially increasing the processability and toughness of the resulting polymers.

-

Functional Polymers: The benzoic acid moiety can be modified to introduce other functional groups, allowing for the synthesis of polymers with tailored optical, electronic, or responsive properties.

Organic Electronics

While less explored, the aromatic core of this compound could be of interest in organic electronics. The self-assembly properties could be harnessed to create ordered thin films, which are crucial for efficient charge transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The alkoxy chains would aid in solution processing, a key advantage for large-area, low-cost device fabrication.

Future Directions and Conclusion

This compound represents a largely untapped resource for the materials scientist. While this guide provides a robust theoretical and practical foundation based on the well-understood principles of related compounds, the lack of extensive experimental data in the literature underscores the novelty and research potential of this molecule.

Key areas for future investigation include:

-

Detailed Characterization: A thorough investigation of the thermal and mesomorphic properties of a homologous series of 3,4-dialkoxybenzoic acids is needed to establish clear structure-property relationships.

-

Co-crystals and Mixtures: Exploring the formation of liquid crystalline phases in mixtures with other benzoic acids or hydrogen-bond acceptors could lead to materials with tunable properties for specific applications.

-

Polymerization Studies: The synthesis and characterization of polymers incorporating the this compound moiety would reveal its potential in advanced polymer materials.

References

-

Al-Hamdani, A. H., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 13(38), 26685-26699. Available at: [Link]

-

PubChem. (n.d.). CID 66864022. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

-

Jensen, J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. Available at: [Link]

-

Ha, S. T., et al. (2013). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 14(11), 21494–21507. Available at: [Link]

-

ResearchGate. (n.d.). Experimental vapor pressures of liquid 3,4-dihydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3). Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemical study of 2,4-, 2,6- and 3,4-dihydroxybenzoic acids in the liquid phase using a TG apparatus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 3,4-dimethoxybenzoic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Advanced Mesophase Design: A Technical Guide to 3,4-Dibutoxybenzoic Acid in Liquid Crystal Research

Introduction: Beyond the Conventional Mesogen Core

In the pursuit of novel liquid crystalline materials with tailored properties for next-generation displays, sensors, and optical devices, the molecular architecture of the mesogenic core is of paramount importance. While traditional liquid crystal design has heavily relied on para-substituted benzoic acid derivatives, the exploration of multi-substituted systems opens a vast design space for tuning mesophase behavior. 3,4-Dibutoxybenzoic acid emerges as a pivotal building block in this advanced design paradigm. Its vicinal dialkoxy substitution introduces a lateral asymmetry that profoundly influences molecular packing, leading to unique and often enhanced liquid crystalline properties compared to its linear counterparts.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, purification, characterization, and application of this compound as a precursor to advanced calamitic liquid crystals. The methodologies presented herein are grounded in established chemical principles and validated through extensive characterization techniques, ensuring both scientific integrity and practical applicability.

Part 1: Synthesis and Purification of this compound

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis, a robust and high-yielding method for the formation of ethers.[1][2] This process involves the O-alkylation of the hydroxyl groups of 3,4-dihydroxybenzoic acid (protocatechuic acid) with an appropriate alkyl halide, in this case, 1-bromobutane.

Causality in Synthesis: Why Williamson Ether Synthesis?

The choice of the Williamson ether synthesis is predicated on its efficiency and the commercial availability of the starting materials. The reaction proceeds via an SN2 mechanism, where the phenoxide ions, generated by deprotonating the hydroxyl groups of protocatechuic acid with a strong base, act as nucleophiles attacking the electrophilic carbon of 1-bromobutane.[1] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thus accelerating the reaction rate.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Dihydroxybenzoic acid (Protocatechuic acid)

-

1-Bromobutane

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzoic acid (1.0 eq) in DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The carbonate acts as the base to deprotonate the phenolic hydroxyl groups.

-

Alkylation: To the stirred suspension, add 1-bromobutane (2.2 eq).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours, with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of ~2 with 1 M HCl. This protonates the carboxylate to form the desired carboxylic acid, causing it to precipitate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol: Recrystallization

For liquid crystal applications, the purity of the intermediates is critical. Recrystallization is an effective method for purifying the crude this compound.[3][4] The principle relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

Solvent System Selection: A mixed solvent system, such as ethanol/water or toluene, is often ideal. The crude product should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

-

Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to aromatic protons, methylene protons of the butoxy chains (adjacent to oxygen and along the chain), and the terminal methyl protons. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons (including those attached to the butoxy groups), and the aliphatic carbons of the butoxy chains. |

| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid dimer (~2500-3300), a sharp C=O stretch (~1680-1710), C-O stretching from the ether linkages, and C-H stretching from the aromatic and aliphatic groups. |

| Mass Spec. | The molecular ion peak corresponding to the mass of this compound (C₁₅H₂₂O₄, MW: 266.33 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Part 2: Application in the Synthesis of Calamitic Liquid Crystals

This compound is an excellent precursor for the synthesis of rod-like (calamitic) liquid crystals through the formation of an ester linkage with a phenolic moiety. The resulting benzoate esters often exhibit nematic and/or smectic mesophases.[6]

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of a calamitic liquid crystal from this compound.

Experimental Protocol: Synthesis of a 4-Cyanophenyl 3,4-Dibutoxybenzoate

This protocol details the esterification of this compound with 4-cyanophenol using a DCC/DMAP coupling system, a common and efficient method for forming esters.[7]

Materials:

-

This compound

-

4-Cyanophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Part 3: Mesomorphic Properties and Characterization

The liquid crystalline behavior of the synthesized compounds is primarily investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to identify the type of liquid crystal phase by observing the characteristic optical textures that form as the sample is heated and cooled on a hot stage.[8]

-